molecular formula C4H4ClN5O3 B2404764 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide CAS No. 1046463-61-9

4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide

Cat. No. B2404764
CAS RN: 1046463-61-9
M. Wt: 205.56
InChI Key: CBXSYLDEWJXSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide” is a compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

4-Chloro-5-nitro-1H-pyrazole-3-carbohydrazide and related compounds have been studied for their antimicrobial and antiproliferative activities. These compounds exhibited moderate to good antiproliferative activity in various assays, indicating potential applications in cancer research and treatment (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Synthesis of New Heterocycles

Research has focused on the synthesis of new pyrazoles and related heterocycles using this compound as a starting material. These synthesized compounds have shown significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Bakhite, Geies, & El-Kashef, 2000).

Antiviral and Cytotoxic Activities

Studies on the synthesis of pyrazole- and isoxazole-based heterocycles derived from this compound have shown promising results in antiviral activities, particularly against Herpes simplex type-1 (HSV-1). Some compounds significantly reduced viral plaques, suggesting potential therapeutic applications (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Corrosion Protection Behavior

Research on carbohydrazide-pyrazole compounds, including derivatives of this compound, has revealed their effectiveness in corrosion protection of metals. These studies are crucial in materials science, particularly for protecting metals in corrosive environments (Paul, Yadav, & Obot, 2020).

Antidiabetic Potential

Investigations into the antidiabetic potential of compounds derived from this compound have shown promising results. Studies on their interactions with enzymes like α-glucosidase and α-amylase suggest potential applications in diabetes treatment (Karrouchi et al., 2021).

Antitumor Activities

Research has also focused on synthesizing novel derivatives of this compound with potent antitumor activities. These studies are crucial in the development of new cancer therapies (Zhang, Wang, Zhao, Xu, & Huo, 2011).

Safety and Hazards

Based on the information available for a similar compound, “4-Chloro-3-nitro-1H-pyrazole”, it is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling the compound .

properties

IUPAC Name

4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN5O3/c5-1-2(4(11)7-6)8-9-3(1)10(12)13/h6H2,(H,7,11)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXSYLDEWJXSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)NN)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.